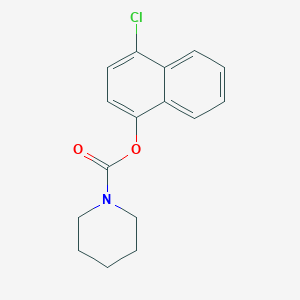
4-Chloronaphthalen-1-yl piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bacterial Persistence and Antibiotic Sensitivity
Research has demonstrated the selective eradication of bacterial persisters, which are known to tolerate antibiotic treatments, without affecting normal antibiotic-sensitive cells. This finding suggests potential uses in enhancing antibiotic efficacy and addressing bacterial resistance issues (Kim et al., 2011).
Metabolic and Enzymatic Inhibition
Studies on piperidine derivatives have revealed their role in inhibiting acetyl-CoA carboxylase (ACC), with implications for metabolic disorders and diseases characterized by overactive ACC enzymes (Chonan et al., 2011). Additionally, the inhibition of factor Xa by certain piperidine derivatives points to potential therapeutic applications in preventing thrombosis (Haginoya et al., 2004).
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives on iron surfaces have been investigated, demonstrating their potential as protective agents against metal corrosion, which is of significant interest in industrial applications (Kaya et al., 2016).
Cancer Research
Piperidine compounds have shown promise in cancer research, acting as inhibitors of Aurora kinases, which play a crucial role in cell division. Such compounds may offer new avenues for cancer treatment strategies (ヘンリー, ジェームズ, 2006).
Antiproliferative and Anticancer Activity
Novel piperidine derivatives have been synthesized and assessed for their antiproliferative effects against various human cancer cell lines, indicating their potential as therapeutic agents in oncology (Harishkumar et al., 2018).
Selective Estrogen Receptor Modulators
Efforts to develop novel Selective Estrogen Receptor Modulators (SERMs) have led to the synthesis of chiral piperidine derivatives, indicating potential applications in hormone-related therapies (Yadav et al., 2011).
Propiedades
IUPAC Name |
(4-chloronaphthalen-1-yl) piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-9-15(13-7-3-2-6-12(13)14)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOBUIZDUIWLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-difluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2632124.png)
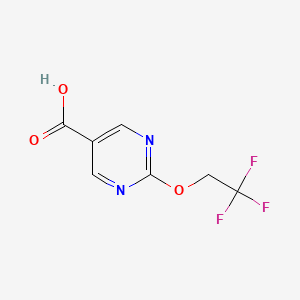
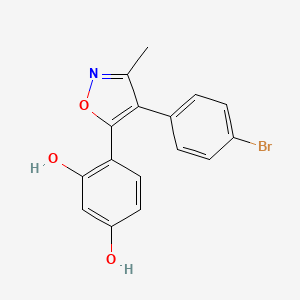

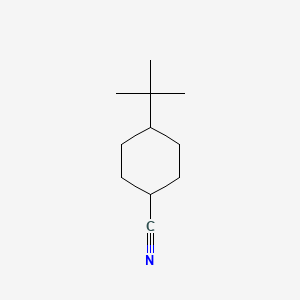
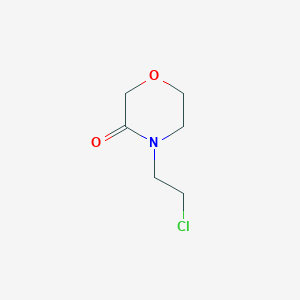
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2632134.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
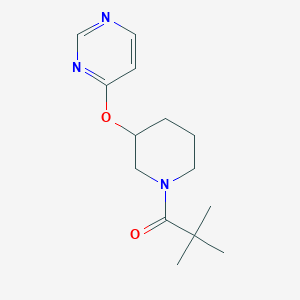

![Methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2632141.png)


![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B2632146.png)